

Spectroscopic Profile of Retinyl Retinoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Retinyl retinoate*

Cat. No.: *B042652*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **retinyl retinoate**, a novel retinoid ester formed from the condensation of retinol and retinoic acid.^[1] This document details the experimental protocols and summarizes the key spectroscopic data essential for the identification, quantification, and characterization of this molecule.

Molecular Structure and Properties

Retinyl retinoate (CAS 15498-86-9) possesses the molecular formula $C_{40}H_{56}O_2$ and a molecular weight of 568.87 g/mol.^[2] Its structure combines the characteristic features of both retinol and retinoic acid, resulting in a highly conjugated system that dictates its spectroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π -system of conjugated double bonds in **retinyl retinoate** is responsible for its strong absorption in the ultraviolet-visible region. The UV-Vis spectrum is a fundamental tool for the quantification of retinoids.

Experimental Protocol

A standard protocol for obtaining the UV-Vis spectrum of **retinyl retinoate** is as follows:

- Sample Preparation: Prepare a dilute solution of **retinyl retinoate** in a suitable organic solvent, such as ethanol or hexane. Due to the photosensitivity of retinoids, all sample handling should be performed under yellow or red light to prevent degradation.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of 250-450 nm. The solvent used for sample preparation should be used as a blank for baseline correction.
- Analysis: Determine the wavelength of maximum absorbance (λ_{max}). For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Spectroscopic Data

The UV-Vis spectrum of **retinyl retinoate** in ethanol exhibits a characteristic absorption maximum. While specific data for **retinyl retinoate** is not readily available in all literature, related retinoids such as retinol and retinyl palmitate show a λ_{max} in ethanol between 325 nm and 329 nm.[1][2]

Spectroscopic Parameter	Value	Solvent
λ_{max}	~325-329 nm	Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful techniques for the structural elucidation of **retinyl retinoate**, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol

- Sample Preparation: Dissolve a sufficient amount of purified **retinyl retinoate** in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For unambiguous signal assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Spectroscopic Data

Detailed and assigned ^1H and ^{13}C NMR data for **retinyl retinoate** is not consistently published. However, by analyzing the spectra of its constituent parts, retinol and retinoic acid, the expected chemical shifts can be inferred. The olefinic protons are expected to resonate in the downfield region (δ 5.5-7.0 ppm), while the methyl and methylene protons will appear in the upfield region (δ 1.0-2.5 ppm). In the ^{13}C NMR spectrum, the carbonyl carbon of the ester group will be significantly downfield, and the numerous sp^2 carbons of the conjugated system will resonate between δ 120-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of **retinyl retinoate** and for obtaining structural information through fragmentation analysis.

Experimental Protocol

- Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. Positive ion mode is typically used for retinoids.
- Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed.
- Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. For MS/MS, select the molecular ion as the precursor ion and acquire the product ion

spectrum.

Spectroscopic Data

The positive ion mass spectrum of **retinyl retinoate** is expected to show a prominent protonated molecule $[M+H]^+$ at m/z 569.87. A characteristic fragmentation pattern for retinyl esters is the loss of the esterifying group, resulting in the formation of the retinol cation at m/z 269.[3]

Ion	m/z (expected)
$[M+H]^+$	569.87
$[M\text{-Retinoic Acid}+H]^+$ (Retinol Cation)	269.23

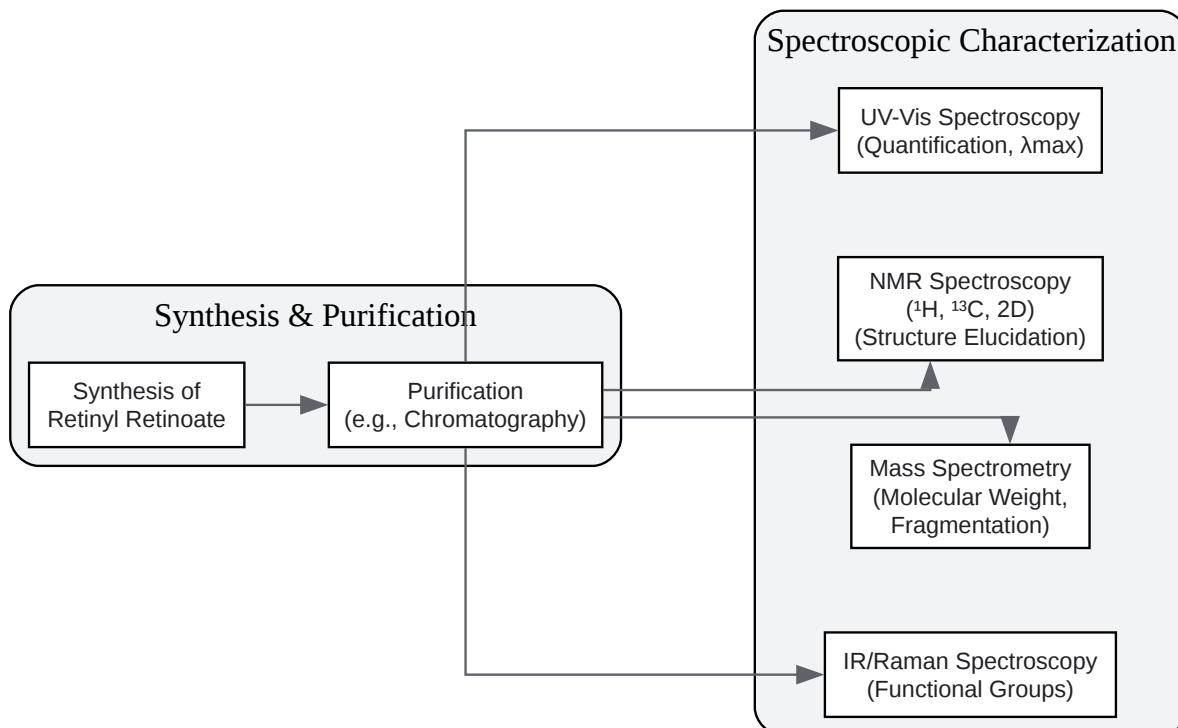
Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy provide information about the vibrational modes of the functional groups present in **retinyl retinoate**.

Experimental Protocol

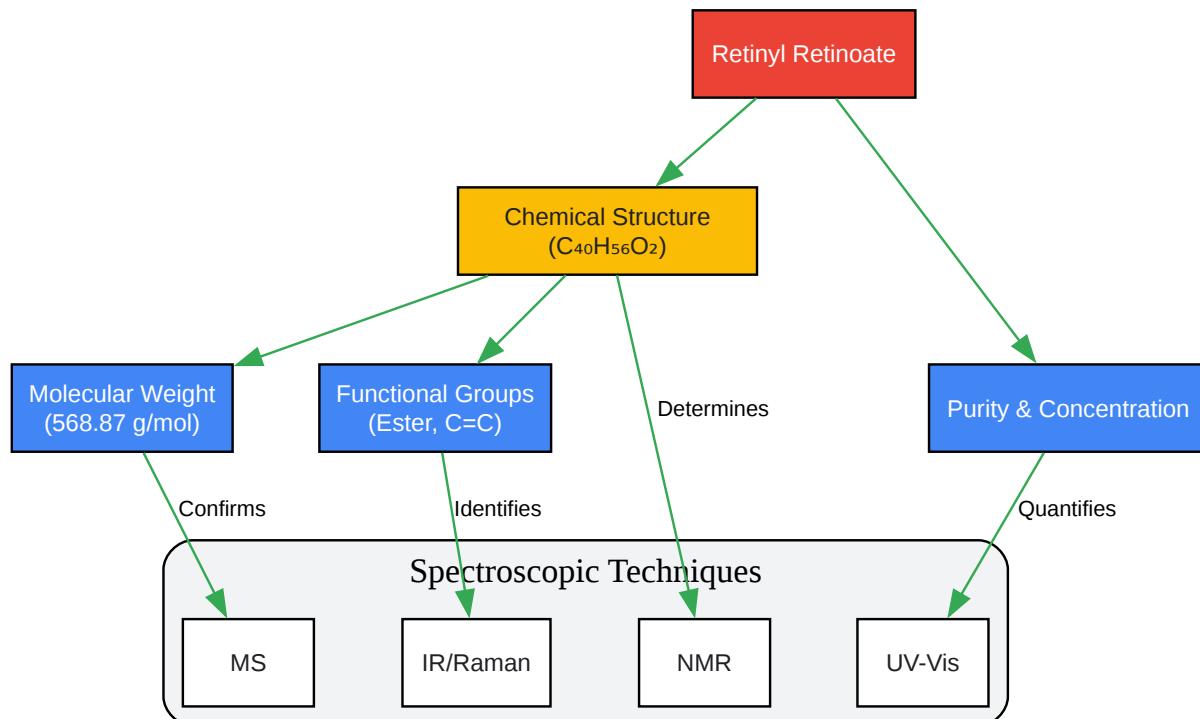
- Sample Preparation: For FT-IR, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For Raman spectroscopy, the sample can be analyzed directly as a solid or in solution.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer or a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to avoid fluorescence).
- Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).

Spectroscopic Data


The vibrational spectrum of **retinyl retinoate** is characterized by the following key absorptions:

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹) (expected)
C=O (Ester)	Stretching	~1715-1735
C=C (Conjugated)	Stretching	~1580-1650
C-H (Aliphatic)	Stretching	~2850-2960
C-O (Ester)	Stretching	~1150-1250

The C=C stretching vibration in the conjugated system of retinoids gives a particularly strong and characteristic band in the Raman spectrum, often observed around 1580-1593 cm⁻¹.^[4]


Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of **retinyl retinoate** and the logical relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of **retinyl retinoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Photoirradiation of Retinyl Palmitate in Ethanol with Ultraviolet Light - Formation of Photodecomposition Products, Reactive Oxygen Species, and Lipid Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Retinyl Retinoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042652#spectroscopic-characterization-of-retinyl-retinoate\]](https://www.benchchem.com/product/b042652#spectroscopic-characterization-of-retinyl-retinoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com